Cas no 113641-86-4 (2-Amino-2-(1-benzothiophen-2-yl)acetic acid)
2-Amino-2-(1-benzothiophen-2-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- DL-(BENZO[B]THIOPHENE-2-YL)GLYCINE
- Benzo[b]thiophene-2-acetic acid, alpha-amino-
- 2-Amino-2-(1-benzothiophen-2-yl)acetic acid
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- Inchi: 1S/C10H9NO2S/c11-9(10(12)13)8-5-6-3-1-2-4-7(6)14-8/h1-5,9H,11H2,(H,12,13)
- InChI Key: KDYXGXDHXZGAKN-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2C=C1C(C(=O)O)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 234
- Topological Polar Surface Area: 91.6
2-Amino-2-(1-benzothiophen-2-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1853012-1g |
2-amino-2-(1-benzothiophen-2-yl)acetic acid |
113641-86-4 | 1g |
$628.0 | 2023-09-18 | ||
| Enamine | EN300-1853012-5g |
2-amino-2-(1-benzothiophen-2-yl)acetic acid |
113641-86-4 | 5g |
$1821.0 | 2023-09-18 | ||
| Enamine | EN300-1853012-10g |
2-amino-2-(1-benzothiophen-2-yl)acetic acid |
113641-86-4 | 10g |
$2701.0 | 2023-09-18 | ||
| Enamine | EN300-1853012-0.05g |
2-amino-2-(1-benzothiophen-2-yl)acetic acid |
113641-86-4 | 0.05g |
$528.0 | 2023-09-18 | ||
| Enamine | EN300-1853012-0.1g |
2-amino-2-(1-benzothiophen-2-yl)acetic acid |
113641-86-4 | 0.1g |
$553.0 | 2023-09-18 | ||
| Enamine | EN300-1853012-0.25g |
2-amino-2-(1-benzothiophen-2-yl)acetic acid |
113641-86-4 | 0.25g |
$579.0 | 2023-09-18 | ||
| Enamine | EN300-1853012-0.5g |
2-amino-2-(1-benzothiophen-2-yl)acetic acid |
113641-86-4 | 0.5g |
$603.0 | 2023-09-18 | ||
| Enamine | EN300-1853012-1.0g |
2-amino-2-(1-benzothiophen-2-yl)acetic acid |
113641-86-4 | 1g |
$1157.0 | 2023-06-02 | ||
| Enamine | EN300-1853012-2.5g |
2-amino-2-(1-benzothiophen-2-yl)acetic acid |
113641-86-4 | 2.5g |
$1230.0 | 2023-09-18 | ||
| Enamine | EN300-1853012-5.0g |
2-amino-2-(1-benzothiophen-2-yl)acetic acid |
113641-86-4 | 5g |
$3355.0 | 2023-06-02 |
2-Amino-2-(1-benzothiophen-2-yl)acetic acid Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 2-Amino-2-(1-benzothiophen-2-yl)acetic acid
Introduction to 2-Amino-2-(1-Benzothiophen-2-yl)Acetic Acid (CAS No. 113641-86-4)
2-Amino-2-(1-Benzothiophen-2-yl)Acetic Acid, also known by its CAS registry number 113641-86-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzothiophene derivatives, which have garnered attention due to their diverse biological activities and potential applications in drug discovery. The molecule consists of a benzothiophene ring system fused with a sulfur atom, which imparts unique electronic properties, and an amino-acetic acid moiety attached at the 2-position of the benzothiophene ring.
The structure of 2-Amino-2-(1-Benzothiophen-2-yl)Acetic Acid is characterized by its aromatic benzothiophene core, which is known for its stability and ability to participate in various chemical reactions. The amino-acetic acid group introduces additional functionality, making this compound a versatile building block for further chemical modifications. Recent studies have explored the synthesis of this compound through various routes, including condensation reactions and oxidative coupling, with a focus on optimizing yield and purity.
One of the most promising aspects of 2-Amino-2-(1-Benzothiophen-2-yl)Acetic Acid lies in its biological activity. Researchers have investigated its potential as an anti-inflammatory agent, antioxidant, and even as a precursor for more complex bioactive molecules. For instance, a study published in 2023 demonstrated that this compound exhibits significant antioxidant properties, which could be harnessed in the development of novel therapeutic agents targeting oxidative stress-related diseases.
In addition to its direct biological applications, benzothiophene derivatives, including our compound of interest, have been explored for their roles in drug delivery systems. The ability to functionalize the benzothiophene ring with various substituents allows for the creation of molecules with tailored pharmacokinetic profiles. For example, recent research has focused on the use of benzothiophene-containing peptides as carriers for targeted drug delivery, leveraging the unique properties of this scaffold to enhance bioavailability and reduce systemic toxicity.
The synthesis and characterization of CAS No. 113641-86-4 have also been advanced by modern analytical techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into the molecular structure and purity of this compound. Furthermore, computational chemistry methods, such as density functional theory (DFT), have been employed to study the electronic properties and reactivity of this molecule, aiding in the design of more efficient synthetic pathways.
Looking ahead, the continued exploration of benzothiophene derivatives, particularly compounds like 2-Amino-2-(1-Benzothiophen-2-ylium)Acetic Acid, holds immense potential for advancing both basic and applied research in chemistry and pharmacology. As new synthetic methodologies are developed and novel biological activities are discovered, this compound is poised to play an increasingly important role in drug discovery and development.
In summary, CAS No. 113641-86-4, or benzothiophene-based acetic acid derivative, represents a valuable addition to the arsenal of compounds available for scientific investigation. Its unique structure, coupled with its diverse functional groups, makes it an ideal candidate for exploring new chemical reactions and biological applications. As research in this area progresses, it is anticipated that this compound will contribute significantly to our understanding of benzothiophene chemistry and its implications for human health.
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